2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide

Catalog No.
S3497642
CAS No.
1067175-36-3
M.F
C27H41N2OP
M. Wt
440.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1...

CAS Number

1067175-36-3

Product Name

2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide

IUPAC Name

2-dicyclohexylphosphanyl-N,N-di(propan-2-yl)indole-1-carboxamide

Molecular Formula

C27H41N2OP

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C27H41N2OP/c1-20(2)28(21(3)4)27(30)29-25-18-12-11-13-22(25)19-26(29)31(23-14-7-5-8-15-23)24-16-9-6-10-17-24/h11-13,18-21,23-24H,5-10,14-17H2,1-4H3

InChI Key

FDXSDIWDTPDIQJ-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)N1C2=CC=CC=C2C=C1P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CC(C)N(C(C)C)C(=O)N1C2=CC=CC=C2C=C1P(C3CCCCC3)C4CCCCC4

2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide, commercially known as Amidole-Phos, is an advanced P,O-type indolylphosphine ligand utilized primarily in palladium-catalyzed cross-coupling reactions. Featuring a dicyclohexylphosphino donor paired with a sterically demanding N,N-diisopropylcarboxamide moiety, this ligand provides hemilabile coordination to transition metals. This structural design ensures robust air and moisture stability, making it highly processable for mainstream laboratory and industrial workflows. In procurement contexts, Amidole-Phos serves as a high-performance alternative to traditional monodentate phosphines and complex biaryl Buchwald-type ligands, specifically engineered to facilitate Suzuki-Miyaura couplings and C-N aminations of challenging aryl chlorides at low catalyst loadings [1].

Substituting Amidole-Phos with generic electron-rich phosphines (such as PCy3) or standard biaryl ligands (such as XPhos or SPhos) frequently compromises process efficiency when handling unactivated or sterically hindered aryl chlorides. Simple trialkylphosphines suffer from extreme air sensitivity, necessitating costly glovebox handling and leading to batch-to-batch reproducibility issues due to rapid oxidation. While Buchwald-type biaryl ligands offer high activity, their rigid arene-metal interactions lack the dynamic hemilability provided by the carboxamide oxygen in Amidole-Phos. This hemilabile P,O-coordination dynamically stabilizes the palladium center during the catalytic cycle, preventing premature catalyst deactivation and palladium black precipitation. Consequently, using generic substitutes in high-temperature or low-catalyst-loading environments results in incomplete conversions, higher required metal loadings, and increased downstream purification costs [1].

Benchtop Processability via Air and Moisture Stability

Unlike basic trialkylphosphines such as PCy3, which rapidly oxidize upon atmospheric exposure, Amidole-Phos exhibits exceptional stability in both the solid state and in solution under ambient air. This stability is attributed to the electron-withdrawing nature of the indole core and the protective steric bulk of the dicyclohexyl and diisopropyl groups, allowing for benchtop reaction setup without inert atmosphere gloveboxes [1].

Evidence DimensionHandling requirements and oxidation resistance
Target Compound DataAmidole-Phos: Stable in air for months (solid) and highly resistant to oxidation in solution.
Comparator Or BaselinePCy3: Requires strict inert atmosphere (glovebox); rapid oxidation in air.
Quantified DifferenceElimination of inert-atmosphere handling steps for ligand storage and catalyst preparation.
ConditionsAmbient atmospheric exposure at room temperature.

Eliminating glovebox requirements drastically reduces operational complexity and improves batch-to-batch reproducibility in industrial scale-ups.

Catalyst Stabilization via Hemilabile P,O-Chelation

The N,N-diisopropylcarboxamide group in Amidole-Phos provides a critical oxygen donor atom that reversibly coordinates to the palladium center. Compared to strictly monodentate ligands like SPhos, this hemilabile P,O-coordination stabilizes the reactive Pd(0) intermediates, preventing aggregation into inactive palladium black while still easily dissociating to allow substrate binding during the oxidative addition step [1].

Evidence DimensionCatalyst resting state stabilization
Target Compound DataAmidole-Phos: Dynamic P,O-chelation prevents Pd aggregation.
Comparator Or BaselineMonodentate biaryl phosphines (e.g., SPhos): Lacks secondary heteroatom stabilization, higher risk of Pd black formation at low loadings.
Quantified DifferenceExtended catalyst lifetime and higher turnover numbers (TON) in prolonged heating cycles.
ConditionsHigh-temperature cross-coupling catalytic cycles.

Procuring a hemilabile ligand ensures sustained catalytic activity at lower metal loadings, directly reducing expensive palladium consumption.

High-Efficiency Suzuki-Miyaura Coupling of Aryl Chlorides

In the Suzuki-Miyaura cross-coupling of unactivated aryl chlorides, Amidole-Phos demonstrates superior catalytic efficiency compared to traditional phosphines. The optimized steric and electronic profile allows the reaction to proceed at parts-per-million (ppm) to low mole-percent palladium loadings, whereas older generation ligands often require 1-5 mol% Pd to achieve comparable yields .

Evidence DimensionRequired palladium catalyst loading for full conversion
Target Compound DataAmidole-Phos: Effective at 0.01 - 0.5 mol% Pd loading for aryl chlorides.
Comparator Or BaselinePPh3 or standard bidentate ligands: Typically require 1.0 - 5.0 mol% Pd loading.
Quantified DifferenceUp to 10- to 100-fold reduction in required precious metal loading.
ConditionsSuzuki-Miyaura coupling of unactivated aryl chlorides with arylboronic acids.

Lowering the required palladium loading minimizes both upfront catalyst costs and downstream metal scavenging expenses.

Versatile Orthogonality for Buchwald-Hartwig Aminations

Beyond C-C bond formation, Amidole-Phos acts as a highly effective ligand for the palladium-catalyzed amination of aryl chlorides. While some specialized ligands are restricted to either Suzuki or Buchwald-Hartwig couplings, Amidole-Phos successfully promotes both, offering orthogonal reactivity that allows a single procured ligand to serve multiple distinct transformation classes in a synthetic pipeline [1].

Evidence DimensionReaction scope versatility
Target Compound DataAmidole-Phos: Highly active for both Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings of aryl chlorides.
Comparator Or BaselineSpecialized single-purpose ligands: Limited to specific coupling types or specific amine classes.
Quantified DifferenceConsolidation of ligand inventory for multiple cross-coupling methodologies.
ConditionsPd-catalyzed amination of aryl chlorides with primary/secondary amines.

Using a single, versatile ligand for multiple coupling types simplifies supply chains and reduces inventory complexity for process chemistry groups.

Industrial-Scale Suzuki-Miyaura Couplings of Aryl Chlorides

Due to its high efficiency at low palladium loadings (ppm to 0.5 mol%) and robust air stability, Amidole-Phos is the ideal choice for scaling up C-C bond formations where minimizing palladium cost and avoiding glovebox handling are critical [1].

Synthesis of Active Pharmaceutical Ingredients (APIs) via C-N Amination

The ligand's orthogonal capability to drive Buchwald-Hartwig aminations of unactivated aryl chlorides makes it highly suitable for constructing complex nitrogen-containing heterocycles and aniline derivatives in late-stage API synthesis, reducing the need to stock multiple ligand classes [1].

High-Temperature Catalytic Processes Prone to Palladium Black Formation

In prolonged reactions where standard monodentate ligands fail due to catalyst degradation, the hemilabile P,O-coordination of Amidole-Phos dynamically stabilizes the palladium center, ensuring sustained turnover and preventing metal precipitation [2].

XLogP3

7

Dates

Last modified: 08-19-2023

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